1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine
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Overview
Description
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine is a chemical compound characterized by the presence of two tetrahydrothiophene rings, each with a sulfone group, connected by a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine typically involves the reaction of tetrahydrothiophene-3-one with hydrazine hydrate in the presence of an oxidizing agent to introduce the sulfone groups. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine linkage or the tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,1-dioxidotetrahydrothiophen-3-yl)hydrazine involves its interaction with various molecular targets, primarily through its sulfone groups. These groups can participate in redox reactions, making the compound useful in oxidative stress studies. The hydrazine linkage also allows for potential interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-nitro-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene: Another compound with a hydrazine linkage but different substituents.
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: Compounds with similar tetrahydrothiophene rings but different functional groups.
Properties
Molecular Formula |
C8H16N2O4S2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-bis(1,1-dioxothiolan-3-yl)hydrazine |
InChI |
InChI=1S/C8H16N2O4S2/c11-15(12)3-1-7(5-15)9-10-8-2-4-16(13,14)6-8/h7-10H,1-6H2 |
InChI Key |
LABKHPMPKSIBMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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